3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol
Description
3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol is an azetidine derivative featuring a 2-methoxy-4,6-dimethylphenyl substituent at the 3-position of the azetidin-3-ol ring. The methoxy and methyl groups on the phenyl ring may influence electronic and steric properties, impacting solubility, metabolic stability, and binding interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-methoxy-4,6-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-4-9(2)11(10(5-8)15-3)12(14)6-13-7-12/h4-5,13-14H,6-7H2,1-3H3 |
InChI Key |
UHUUGMMUEVKOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C2(CNC2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a halogenated phenyl group can undergo nucleophilic substitution with an azetidine derivative.
Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be performed using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol may exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, related azetidine derivatives have demonstrated cytotoxic effects against human tumor cells, suggesting that modifications to the azetidine structure can enhance biological activity .
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted. Studies on analogous compounds indicate that these azetidine derivatives may interact with key cellular pathways involved in cancer progression, such as receptor tyrosine kinases (RTKs). Inhibition of RTKs can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that variations in substitution patterns on the azetidine ring can significantly affect biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the potency of these compounds against specific targets .
Table 1: Summary of SAR Findings
| Compound Variation | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Base Compound | Moderate | 10 |
| 4-Ethyl Substitution | High | 5 |
| 6-Methyl Substitution | Low | 20 |
Potential for Drug Development
3.1 Drug-Like Properties
The drug-like properties of this compound have been evaluated using computational models. Parameters such as solubility, permeability, and metabolic stability are essential for assessing its viability as a therapeutic agent. Preliminary evaluations suggest that this compound possesses favorable characteristics for further development .
3.2 Case Studies
Several studies have reported on the synthesis and biological evaluation of azetidine derivatives similar to this compound. For instance, a recent study highlighted the synthesis of novel azetidine-based compounds which exhibited potent anticancer activity against multiple cell lines, demonstrating the potential of this class of compounds in drug discovery .
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the methoxy and dimethyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol (CAS 1855690-10-6)
- Molecular Formula: C₁₀H₁₁F₂NO₂
- Molecular Weight : 215.2 g/mol
- Substituents : 3,6-Difluoro and 2-methoxy groups on the phenyl ring.
- Key Differences : Fluorine atoms enhance lipophilicity and metabolic stability compared to methyl groups. The electron-withdrawing nature of fluorine may reduce electron density on the phenyl ring, altering binding interactions in biological systems .
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol (CAS 1935323-99-1)
- Molecular Formula: C₁₀H₁₁F₂NO
- Molecular Weight : 199.2 g/mol
- Substituents : 2,6-Difluoro and 4-methyl groups.
- The methyl group at the 4-position may enhance hydrophobic interactions in target binding pockets .
Analogs with Heterocyclic Substituents
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421498-56-7)
- Molecular Formula : C₁₀H₈F₂N₂OS
- Molecular Weight : 242.25 g/mol
- Substituents : Benzo[d]thiazole ring with 4,6-difluoro substitution.
- Key Differences : The benzo[d]thiazole moiety introduces aromatic π-system interactions and hydrogen-bonding capabilities via the sulfur atom. This compound may exhibit stronger binding to enzymes like kinases compared to purely phenyl-substituted analogs .
Analogs with Bulky or Stereochemically Complex Groups
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 138876-39-8)
- Molecular Formula: C₁₇H₁₉NO
- Molecular Weight : 253.34 g/mol
- Substituents : Diphenylmethyl and 2-methyl groups.
- Key Differences : The bulky diphenylmethyl group increases steric hindrance, likely reducing solubility but improving selectivity for sterically tolerant targets. Stereochemistry (2R,3S) may lead to chiral recognition in enzyme inhibition .
Analogs with Similar Phenyl Substituents in Non-Azetidine Systems
5-(2-Methoxy-4,6-dimethylphenyl)cyclohexane-1,3-dione (CAS 88176-18-5)
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.30 g/mol
- Substituents : 2-Methoxy-4,6-dimethylphenyl on a cyclohexanedione scaffold.
- Key Differences : The cyclohexanedione core replaces the azetidine ring, altering conformational flexibility. This compound may serve as a Michael acceptor in enzymatic reactions, a property absent in azetidin-3-ol derivatives .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Properties |
|---|---|---|---|---|
| This compound | Not provided* | ~215–220 (estimated) | 2-Methoxy, 4,6-dimethylphenyl | Moderate lipophilicity, steric bulk |
| 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol | C₁₀H₁₁F₂NO₂ | 215.2 | 3,6-Difluoro, 2-methoxy | Enhanced metabolic stability |
| 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol | C₁₀H₁₁F₂NO | 199.2 | 2,6-Difluoro, 4-methyl | Higher membrane permeability |
| 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol | C₁₀H₈F₂N₂OS | 242.25 | Benzo[d]thiazole, 4,6-difluoro | Strong π-system interactions |
| (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol | C₁₇H₁₉NO | 253.34 | Diphenylmethyl, 2-methyl | Steric hindrance, chiral selectivity |
Research Findings and Implications
- Fluorine Substitution : Fluorinated analogs (e.g., CAS 1855690-10-6) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, making them favorable for drug candidates requiring long half-lives .
- Steric Effects : Bulky groups like diphenylmethyl (CAS 138876-39-8) reduce solubility but enhance target selectivity, as seen in kinase inhibitors .
- Synthetic Accessibility : Azetidin-3-ol derivatives are often synthesized via ketene acetal intermediates (e.g., ), but substituent-specific routes (e.g., fluorination or thiazole ring formation) require tailored strategies .
Q & A
Q. What are the established synthetic routes for 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via azetidine ring formation using precursors such as β-lactams or aziridines. Key steps include:
- Cyclization : Acid- or base-mediated ring closure of linear precursors (e.g., β-amino alcohols) .
- Functionalization : Introduction of the 2-methoxy-4,6-dimethylphenyl group via nucleophilic substitution or coupling reactions .
- Optimization : Solvent polarity (e.g., acetonitrile vs. methanol), temperature (0–25°C), and catalysts (e.g., Lewis acids) significantly affect yield and purity. For example, polar aprotic solvents enhance cyclization efficiency, while lower temperatures reduce side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : 2D techniques (COSY, NOESY) resolve spatial proximity of protons, critical for confirming stereochemistry .
- X-ray Crystallography : Provides unambiguous 3D structural data, particularly for resolving enantiomeric configurations .
- Comparative Table :
| Technique | Key Parameters | Limitations |
|---|---|---|
| NMR | ¹H/¹³C shifts, coupling constants | Requires pure samples; limited for amorphous solids |
| X-ray | Crystallinity, space group | Requires single crystals |
Advanced Research Questions
Q. How can researchers optimize the catalytic system for asymmetric synthesis to achieve enantiomeric excess >95%?
- Methodological Answer :
- Chiral Catalysts : Use of BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based) enables enantioselective cyclization .
- Reaction Engineering : Continuous flow reactors improve mixing and heat transfer, enhancing stereochemical control .
- Case Study : A 2025 study achieved 97% ee using a chiral palladium catalyst in a microfluidic setup, reducing racemization .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding biological target interactions?
- Methodological Answer :
- Validation Techniques :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinities to receptors (e.g., CCR6) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate docking simulations .
- Example : Discrepancies in predicted vs. observed binding to serotonin receptors were resolved by incorporating solvent effects in molecular dynamics (MD) simulations .
Q. How to address discrepancies in reported IC₅₀ values across different cell lines for this compound?
- Methodological Answer :
- Standardization : Use of reference cell lines (e.g., HEK293 for neurological targets) and harmonized assay protocols (e.g., MTT vs. ATP-based viability assays) .
- Data Table :
| Cell Line | Reported IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 45 ± 5 | MTT | |
| SH-SY5Y | 120 ± 15 | ATP-Lite |
- Troubleshooting : Variability may arise from differential expression of drug transporters or metabolic enzymes. Co-culture models or CRISPR-edited lines can isolate confounding factors .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (30–85%) across literature reports for this compound?
- Methodological Answer :
- Root Causes :
- Impure starting materials or incomplete azetidine ring closure .
- Sensitivity to moisture/oxygen in reactions requiring anhydrous conditions .
- Resolution :
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., FTIR) identifies intermediate degradation .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, temperature) maximizes robustness .
Additional Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
